

Hexanamide as a Key Intermediate in the Synthesis of Lisdexamfetamine

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Compound of Interest		
Compound Name:	Hexanamide	
Cat. No.:	B146200	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanamide and its derivatives are versatile intermediates in organic synthesis, finding application in the production of various chemicals, including pharmaceuticals.[1][2][3] This document provides detailed application notes and protocols for the use of a **hexanamide** derivative, specifically L-lysine, in the synthesis of the pharmaceutical agent Lisdexamfetamine. Lisdexamfetamine is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and binge eating disorder.[4] It is a prodrug of dextroamphetamine, formed by the covalent attachment of L-lysine to dextroamphetamine.[4] This conjugation slows the release of the active drug, providing a prolonged therapeutic effect and potentially reducing its abuse liability.[4]

The synthesis of Lisdexamfetamine hinges on the formation of an amide bond between the carboxylic acid group of a protected L-lysine derivative and the amino group of dextroamphetamine. L-lysine is an amino acid derivative of hexanoic acid, containing amino groups at the 2 and 6 positions, and thus its amide with dextroamphetamine is a derivative of **hexanamide**. This process involves the use of protecting groups for the amino functions of L-lysine and a coupling agent to facilitate the amide bond formation, followed by a deprotection step to yield the final active pharmaceutical ingredient (API).



Data Presentation

The following tables summarize quantitative data from various reported synthetic routes for the preparation of Lisdexamfetamine, highlighting the yields and purity at different stages of the process.

Table 1: Synthesis of Protected L-Lysine-Amphetamine Intermediate

Starting Material (Protecte d L- Lysine)	Coupling Agent	Solvent	Reaction Time (h)	Yield (%)	Purity (%)	Referenc e
Boc-L- Lys(Boc)- OSu	N- Methylmor pholine	1,4- Dioxane	Not Specified	91	Not Specified	[5]
Boc-L- Lys(Boc)- OH	EDCI, HOBt, NMM	DMF	20	92-95	Not Specified	[6]
Z-L-Lys(Z)- OH	Isobutyl chloroform ate, NMM	Dichlorome thane	Not Specified	95.6 (crude)	91.5 (crude)	[7]
Boc-L- Lys(Boc)- OMe	Protease (Bacillus licheniformi s)	Acetonitrile	68	Near Complete Conversion	Not Specified	[8]

Boc: tert-Butoxycarbonyl, OSu: N-Hydroxysuccinimide ester, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine, DMF: Dimethylformamide, Z: Carbobenzyloxy

Table 2: Deprotection and Salt Formation of Lisdexamfetamine



Protected Intermedi ate	Deprotect ion Agent	Solvent	Reaction Time (h)	Yield (%)	Purity (%)	Referenc e
Boc-L- Lys(Boc)- D- amphetami ne	Methanesu Ifonic acid	1,4- Dioxane	Not Specified	92	Not Specified	[5]
Boc-L- Lys(Boc)- D- amphetami ne	Methanesu Ifonic acid	THF	6	95-96	Not Specified	[6]
Z-L-Lys(Z)- D- amphetami ne	H₂/Pd-C	Not Specified	Not Specified	Not Specified	>99	[7]
Boc-L- Lys(Boc)- D- amphetami ne	Methanesu Ifonic acid	Isopropyl alcohol	1	Not Specified	99.9	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Lisdexamfetamine, starting from a protected L-lysine derivative.

Protocol 1: Synthesis of N-protected L-Lysine

This protocol describes the protection of the amino groups of L-lysine using tert-butoxycarbonyl (Boc) protecting groups.

Materials:



- · L-lysine monohydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Acetone
- Water

Procedure:

- Dissolve L-lysine monohydrochloride in a mixture of acetone and water.
- Add a solution of sodium hydroxide to adjust the pH.
- Add di-tert-butyl dicarbonate to the solution while maintaining the temperature at 25°C.
- Stir the reaction mixture for 4 hours.
- Upon completion, the di-Boc-protected L-lysine can be isolated. The yield for this step is typically high, in the range of 94-98%.[6]

Protocol 2: Coupling of Protected L-Lysine with Damphetamine

This protocol details the formation of the amide bond between Boc-protected L-lysine and D-amphetamine using EDCI and HOBt as coupling agents.

Materials:

- Boc-L-Lys(Boc)-OH
- D-amphetamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)



- N-Methylmorpholine (NMM)
- Dimethylformamide (DMF)

Procedure:

- Dissolve Boc-L-Lys(Boc)-OH, EDCI, and HOBt in anhydrous DMF under an inert atmosphere.
- Add N-Methylmorpholine to the mixture.
- Add D-amphetamine to the reaction mixture.
- Stir the reaction at room temperature for 20 hours.
- After the reaction is complete, the protected lisdexamfetamine intermediate is isolated. This
 coupling reaction typically yields 92-95% of the desired product.[6]

Protocol 3: Deprotection of Boc-Protected Lisdexamfetamine and Salt Formation

This protocol describes the removal of the Boc protecting groups and the subsequent formation of the dimesylate salt of Lisdexamfetamine.

Materials:

- Boc-L-Lys(Boc)-D-amphetamine
- Methanesulfonic acid
- Tetrahydrofuran (THF) or Isopropyl alcohol (IPA)

Procedure:

- Dissolve the Boc-L-Lys(Boc)-D-amphetamine intermediate in THF or IPA.
- Slowly add methanesulfonic acid to the solution.

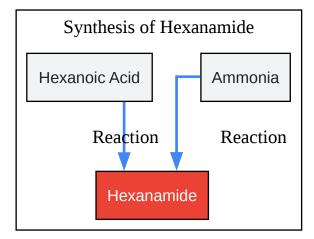


- Heat the reaction mixture to 50-60°C and stir for 1-6 hours.[6][7]
- Cool the mixture to room temperature to allow for the crystallization of Lisdexamfetamine dimesylate.
- Filter the solid product, wash with the solvent, and dry under vacuum. This final step typically yields 92-96% of the pure API with a purity often exceeding 99%.[6][7]

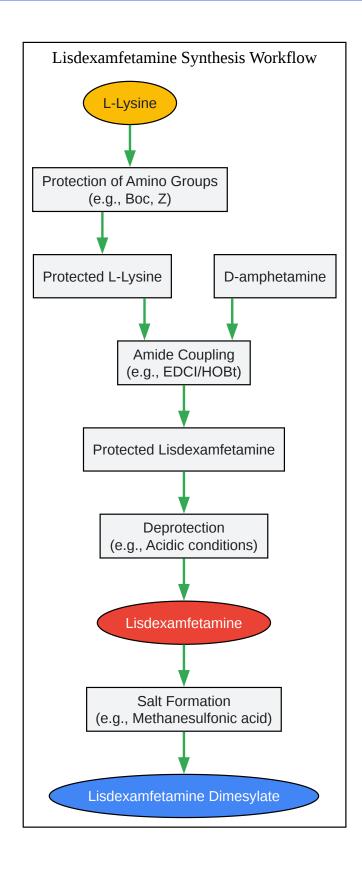
Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows described in this application note.

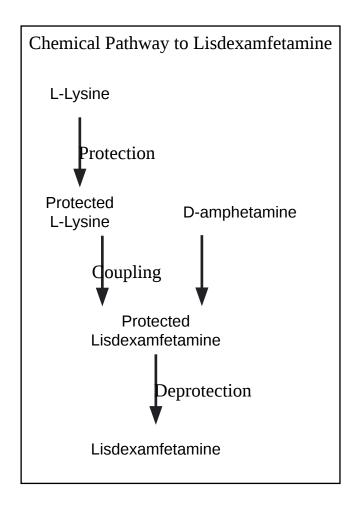












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